6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOELYNUAHHBNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazolothiadiazine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ batch or continuous flow reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives of triazolo-thiadiazines. For instance, research conducted at the National Cancer Institute demonstrated that certain derivatives exhibit significant activity against various cancer cell lines, including leukemia and breast cancer. The study utilized the sulforhodamine B assay to evaluate the cytotoxic effects on 60 cancer cell lines .
Key Findings :
- Compounds showed effective inhibition of cell proliferation.
- Structural modifications (e.g., substituting different groups on the phenyl ring) enhanced activity against specific cancer types.
Antibacterial and Antifungal Properties
Triazolo-thiadiazines have also been evaluated for their antibacterial and antifungal activities. A review indicated that synthesized compounds demonstrated moderate to strong efficacy against several pathogenic strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential use as antimicrobial agents .
Enzyme Inhibition
Research has explored the inhibitory effects of triazolo-thiadiazines on specific enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). These compounds exhibited significant inhibitory activity surpassing traditional medications, suggesting their potential in treating conditions related to enzyme dysregulation .
Case Studies
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, thereby inhibiting their activity. This interaction disrupts the enzyme’s normal function, leading to therapeutic effects such as reduced tumor growth or decreased microbial activity .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 3-(4-Chlorophenyl)-6-phenyl-7H-triazolothiadiazine : Substituting fluorine with chlorine (C₆H₄Cl) increases molecular weight (326.80 g/mol vs. 325.36 g/mol for the fluoro analog) and lipophilicity. This compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, though quantitative data are unspecified .
- 6-(4-Bromophenyl)-3-phenyl-7H-triazolothiadiazine: The bromine substituent (C₆H₄Br) further enhances molecular weight (371.25 g/mol) and polarizability.
Table 1: Physicochemical Properties of Halogen-Substituted Analogs
Methoxy- and Methyl-Substituted Derivatives
- 6-(4-Methoxyphenyl)-3-(5-methyl-1H-pyrazol-4-yl)-7H-triazolothiadiazine : This derivative exhibited potent alkaline phosphatase inhibition (IC₅₀ = 0.89 µM against h-TNAP) and antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.3 µM), surpassing ampicillin in antibacterial assays .
- 6-(4-Methylphenyl)-3-phenyl-7H-triazolothiadiazine : The methyl group (C₆H₄CH₃) enhances lipophilicity (logP ≈ 3.5) but reduces electronic effects compared to fluorine. It showed moderate antifungal activity against Candida albicans .
Complex Substitution Patterns
- 3-(2,3,4-Trimethoxyphenyl)-6-(4-methylthiophenyl)-7H-triazolothiadiazine (4g) : This analog demonstrated potent tubulin polymerization inhibition (IC₅₀ = 1.2 µM) and antiproliferative activity against MDA-MB-231 cells (IC₅₀ = 0.8 µM) due to the trimethoxy group’s role in colchicine-site binding .
- 3-(Difluoromethyl)-6-methyl-7H-triazolothiadiazine : The difluoromethyl group (CF₂H) enhances metabolic stability. While specific bioactivity data are lacking, its low molecular weight (204.20 g/mol) suggests favorable pharmacokinetics .
Anticancer Activity
- The fluorophenyl analog’s activity is hypothesized to align with 113h (), a p-chlorophenyl-substituted derivative that showed 45.44% mean growth inhibition across NCI-60 cell lines. Fluorine’s smaller atomic radius may improve target binding compared to bulkier substituents .
- Compound 4g (trimethoxyphenyl-substituted) exhibited superior potency (IC₅₀ = 0.8 µM) due to enhanced interactions with tubulin’s hydrophobic pockets, highlighting the importance of substitution patterns .
Table 2: Anticancer Activity of Selected Analogs
*Estimated based on structural similarity.
Antimicrobial Activity
- The fluorophenyl analog’s activity is comparable to 7a–7k (), which showed MIC values of 8–32 µg/mL against Gram-positive bacteria. Fluorine’s electronegativity may enhance membrane penetration .
- Methoxy-substituted derivatives () outperformed ampicillin against Pseudomonas aeruginosa (MIC = 4 µg/mL vs. 16 µg/mL for ampicillin), suggesting electron-donating groups enhance bacterial target engagement .
Biological Activity
6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-thiadiazines known for their diverse pharmacological properties, including antifungal and antitumor effects. The molecular formula of this compound is C16H11FN4S, with a molecular weight of 310.35 g/mol .
Synthesis
The synthesis of this compound involves several steps:
- Formation of Intermediate : The process begins with the reaction of 4-fluorobenzoic acid with thiocarbohydrazide to produce 4-amino-3-(4-fluorophenyl)-5-mercapto-1,2,4-triazole.
- Cyclization : This intermediate is then cyclized with phenacyl bromide to yield the final product .
Antitumor Activity
Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazines exhibit significant antitumor properties. Preliminary studies suggest that compounds similar to this compound may possess antitumor activity against various cancer cell lines . Specifically:
- A study demonstrated that certain derivatives showed high cytotoxicity against MCF-7 breast cancer cells and A549 lung cancer cells .
- The compound's mechanism may involve the inhibition of tubulin polymerization and disruption of microtubule networks in cancer cells .
Antifungal Activity
The antifungal potential of triazolo-thiadiazines has been documented extensively:
- In vitro studies have shown that related compounds exhibit potent activity against various Candida species when compared to standard antifungal agents like ketoconazole .
- The compounds displayed significant selectivity over non-cancerous cell lines during cytotoxicity assessments .
Other Biological Activities
Beyond antitumor and antifungal activities, this compound and its derivatives have been associated with other pharmacological effects:
- Antimicrobial : Studies indicate broad-spectrum antimicrobial activity against pathogenic bacteria .
- Anti-inflammatory and Analgesic : Some derivatives have shown promise in reducing inflammation and pain in experimental models .
Case Studies
Several case studies highlight the biological activities of triazolo-thiadiazine derivatives:
| Study | Cell Line | Activity | IC50 (μM) |
|---|---|---|---|
| Study A | MCF-7 | Antitumor | 0.412 |
| Study B | A549 | Antitumor | 0.436 |
| Study C | Candida spp. | Antifungal | <64.5 |
| Study D | E. coli | Antimicrobial | - |
These studies collectively underscore the potential of this compound as a lead structure for developing new therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide derivatives under reflux in ethanol. The reaction is neutralized with sodium acetate, and the product is purified via recrystallization (yield: ~82%) . Alternative routes include microwave-assisted synthesis, which reduces reaction time from hours to minutes while maintaining high yields (e.g., 85–90% for analogous compounds) . Characterization relies on H NMR, IR spectroscopy, and elemental analysis to confirm structure and purity .
Q. How are structural and purity parameters validated for this compound?
Key techniques include:
- X-ray crystallography to resolve the non-planar triazolo-thiadiazine core and substituent orientations (e.g., dihedral angle: 10.54° between the fluorophenyl ring and the fused heterocycle) .
- HPLC for purity assessment (>95% for most derivatives) .
- Mass spectrometry (EIMS) and NMR to confirm molecular weight and substituent connectivity .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screening often involves:
- Antimicrobial assays : Disk diffusion or microbroth dilution against S. aureus and Gram-negative pathogens .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., Hep-G2, HCT-116) to determine IC values .
- Enzyme inhibition : Fluorometric assays for targets like alkaline phosphatase (h-TNAP) or PDE4 isoforms .
Advanced Research Questions
Q. How do substituents at the 3- and 6-positions influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- C-6 fluorophenyl groups enhance antifungal activity by interacting with lanosterol 14α-demethylase (PDB: 3LD6) via π-π stacking and hydrophobic interactions .
- C-3 phenyl groups with electron-withdrawing substituents (e.g., -NO) improve anticancer potency, likely due to increased electrophilicity and DNA intercalation .
- Bulky substituents (e.g., adamantyl) at C-6 reduce solubility but improve COX-2 selectivity (IC: 0.12 µM vs. COX-1: >10 µM) .
Q. What strategies resolve contradictions in reported activity data for analogs?
Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., NCI-60 panel for anticancer activity) to compare derivatives fairly .
- Crystallographic vs. solution-phase conformations : Use molecular dynamics (MD) simulations to account for conformational flexibility in docking studies .
- Solubility differences : Introduce hydrophilic groups (e.g., -COOH at C-7) or salt forms (e.g., hydrobromides) to improve bioavailability .
Q. How can molecular docking guide the design of PDE4-selective inhibitors?
Docking with PDE4A (PDB: 1XOM) identifies critical interactions:
Q. What mechanistic insights explain its antitumor activity?
Proposed mechanisms include:
- Topoisomerase II inhibition : Intercalation into DNA via planar triazolo-thiadiazine core, disrupting replication .
- Apoptosis induction : Activation of caspase-3/7 in MCF-7 cells (2.5-fold increase at 10 µM) .
- COX-2 suppression : Downregulation of PGE synthesis in inflammatory microenvironments, reducing tumor growth .
Methodological Guidelines
- Synthetic Optimization : Compare conventional vs. microwave methods for time-yield tradeoffs .
- Data Reproducibility : Validate biological assays with positive controls (e.g., ampicillin for antimicrobial tests; doxorubicin for cytotoxicity) .
- Computational Workflows : Combine docking (AutoDock Vina) with MD (GROMACS) to refine binding hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
